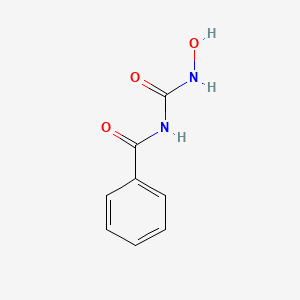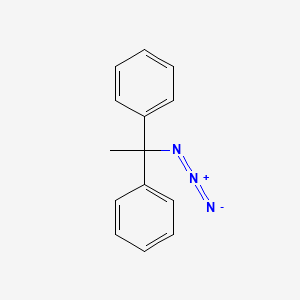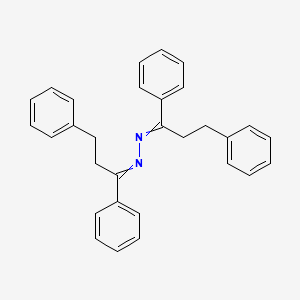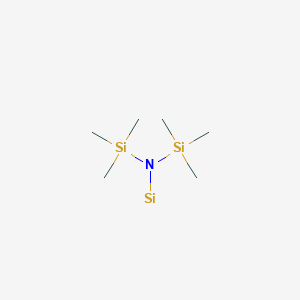
7-Methyl-5,8-dioxo-5,8-dihydronaphthalene-1,6-diyl diacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Methyl-5,8-dioxo-5,8-dihydronaphthalene-1,6-diyl diacetate is a chemical compound belonging to the class of naphthoquinones This compound is characterized by its unique structure, which includes a naphthalene core substituted with methyl and acetate groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-5,8-dioxo-5,8-dihydronaphthalene-1,6-diyl diacetate typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene derivatives, such as 1,4,5,8-tetramethoxynaphthalene.
Oxidation: The naphthalene derivative undergoes oxidation to form the corresponding naphthoquinone.
Acetylation: The naphthoquinone is then acetylated using acetic anhydride in the presence of a catalyst like pyridine to introduce the acetate groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch processes, where the reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 7-Methyl-5,8-dioxo-5,8-dihydronaphthalene-1,6-diyl diacetate can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex quinones.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.
Major Products:
Oxidation: Formation of higher-order quinones.
Reduction: Formation of hydroquinone derivatives.
Substitution: Introduction of halogen or nitro groups on the aromatic ring.
科学的研究の応用
7-Methyl-5,8-dioxo-5,8-dihydronaphthalene-1,6-diyl diacetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and as a precursor for various industrial chemicals.
作用機序
The mechanism of action of 7-Methyl-5,8-dioxo-5,8-dihydronaphthalene-1,6-diyl diacetate involves its interaction with biological molecules. The compound can act as an electron acceptor, participating in redox reactions that generate reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to apoptosis or cell death. The molecular targets include enzymes involved in cellular respiration and DNA synthesis, disrupting normal cellular functions.
類似化合物との比較
Naphthazarin: Another naphthoquinone derivative with similar biological activities.
Juglone: A naturally occurring quinone with antimicrobial and anticancer properties.
Plumbagin: Known for its anticancer and anti-inflammatory effects.
Uniqueness: 7-Methyl-5,8-dioxo-5,8-dihydronaphthalene-1,6-diyl diacetate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its dual acetate groups enhance its solubility and facilitate its use in various chemical reactions and biological assays.
特性
CAS番号 |
17606-67-6 |
|---|---|
分子式 |
C15H12O6 |
分子量 |
288.25 g/mol |
IUPAC名 |
(6-acetyloxy-7-methyl-5,8-dioxonaphthalen-1-yl) acetate |
InChI |
InChI=1S/C15H12O6/c1-7-13(18)12-10(14(19)15(7)21-9(3)17)5-4-6-11(12)20-8(2)16/h4-6H,1-3H3 |
InChIキー |
AKTPISIVZHXNFX-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)C2=C(C1=O)C(=CC=C2)OC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



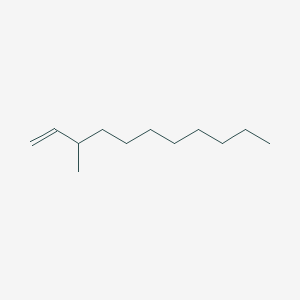
![2-[(Phenylacetyl)amino]prop-2-enoic acid](/img/structure/B14704790.png)
![N-[(Z)-3-phenylprop-2-enoyl]-N-[(E)-3-phenylprop-2-enoyl]benzamide](/img/structure/B14704796.png)

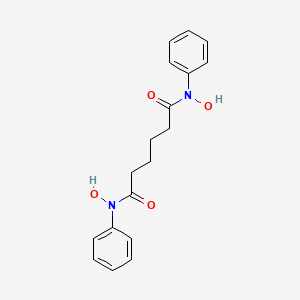
![4-[(E)-{[4-(Octyloxy)phenyl]methylidene}amino]benzoic acid](/img/structure/B14704812.png)
![[5-(2,3,4,9-Tetrahydro-1H-beta-carbolin-1-yl)furan-2-yl]methanol](/img/structure/B14704819.png)
![2-[Bis(2-chloroethyl)amino-(2-hydroxyphenoxy)boranyl]oxyphenol](/img/structure/B14704822.png)
